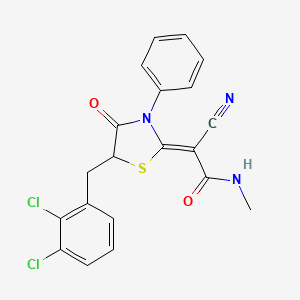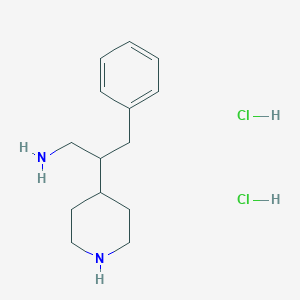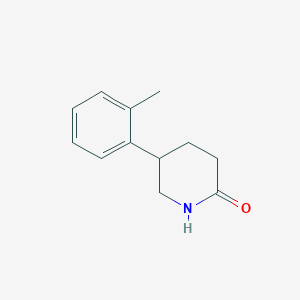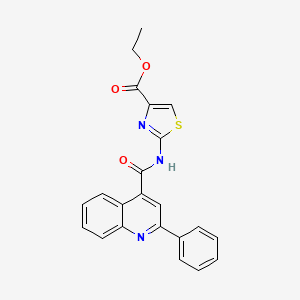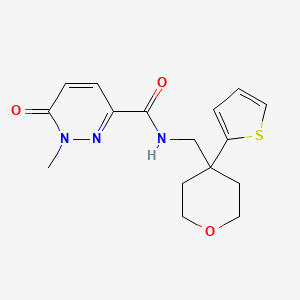
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CGRP Receptor Antagonism
- Application : This compound is related to a class of potent calcitonin gene-related peptide (CGRP) receptor antagonists. CGRP is involved in various physiological processes, including vasodilation and pain transmission. Antagonists of CGRP receptors have therapeutic potential in conditions like migraine and cardiovascular diseases.
- Research : A study describes the synthesis of a structurally similar compound as a CGRP receptor antagonist, highlighting its potential in therapeutic applications (Cann et al., 2012).
NK1 Receptor Ligands
- Application : This compound is structurally related to non-peptide NK1 receptor ligands, which have implications in pain management and treatment of psychiatric disorders.
- Research : A study focusing on similar compounds found that certain derivatives exhibit significant NK1 receptor affinity, making them candidates for further exploration in medical research (Giuliani et al., 2011).
Triazoloquinoline Derivatives Synthesis
- Application : The compound belongs to a broader group of triazoloquinoline derivatives, which are of interest due to their diverse pharmacological activities.
- Research : A study reported the synthesis of related compounds and discussed their potential applications in creating new pharmaceutical agents (Ladani & Patel, 2015).
Antipsychotic Agent Development
- Application : Similar heterocyclic carboxamides have been studied for their potential as antipsychotic agents, indicating a possible research avenue for related compounds.
- Research : Research on various heterocyclic carboxamides has shown that certain derivatives exhibit promising activity in models predictive of antipsychotic efficacy (Norman et al., 1996).
Anticancer and Antibacterial Properties
- Application : Compounds structurally similar to the given compound have been explored for their antibacterial and anticancer properties.
- Research : Studies have reported the synthesis and evaluation of certain quinoline derivatives, demonstrating significant activity against bacterial strains and cancer cell lines (Bondock & Gieman, 2015).
Soluble Epoxide Hydrolase Inhibition
- Application : Related compounds have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory and cardiovascular diseases.
- Research : A study described the discovery and optimization of triazine-based inhibitors of this enzyme, highlighting their potential therapeutic uses (Thalji et al., 2013).
Properties
IUPAC Name |
1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-23-10-15(21-22-23)17(25)20-12-6-8-24(9-7-12)16-13-4-2-3-5-14(13)18-11-19-16/h10-12H,2-9H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLFCBIIDPHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
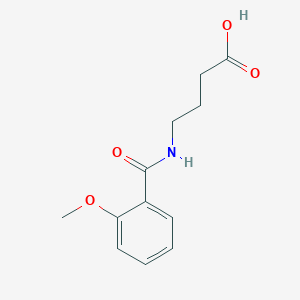
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)


